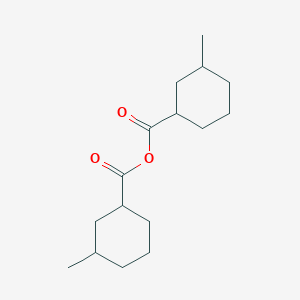
3-Methylcyclohexanecarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclohexanecarboxylic anhydride is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclohexane, where a carboxylic anhydride group is attached to a methyl-substituted cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 3-methylcyclohexanecarboxylic acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient dehydrating agents such as phosphorus pentoxide or thionyl chloride. These reagents facilitate the conversion of the carboxylic acid to the anhydride with higher yields and shorter reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 3-methylcyclohexanecarboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines, often under mild heating.
Major Products:
Hydrolysis: 3-Methylcyclohexanecarboxylic acid.
Alcoholysis: Corresponding esters.
Aminolysis: Corresponding amides.
Applications De Recherche Scientifique
3-Methylcyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and resins, where its anhydride functionality is valuable for cross-linking reactions.
Mécanisme D'action
The mechanism of action of 3-methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a carboxylate ion, resulting in the formation of the corresponding acid, ester, or amide.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic anhydride: Similar structure but lacks the methyl group.
Acetic anhydride: A simpler anhydride with two acetic acid units.
Phthalic anhydride: Contains an aromatic ring, making it more rigid and less reactive.
Uniqueness: 3-Methylcyclohexanecarboxylic anhydride is unique due to the presence of the methyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where steric hindrance or electronic effects are important.
Propriétés
Formule moléculaire |
C16H26O3 |
|---|---|
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
(3-methylcyclohexanecarbonyl) 3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11-5-3-7-13(9-11)15(17)19-16(18)14-8-4-6-12(2)10-14/h11-14H,3-10H2,1-2H3 |
Clé InChI |
KYKCBFSCRHKEOM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C(=O)OC(=O)C2CCCC(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


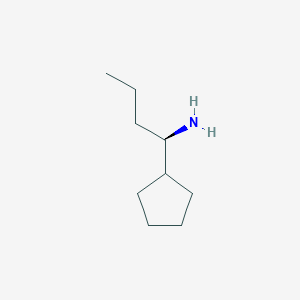
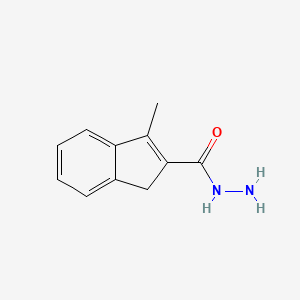
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)

![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)

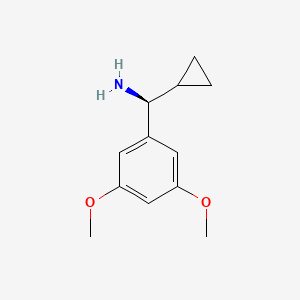
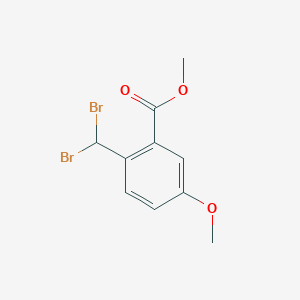
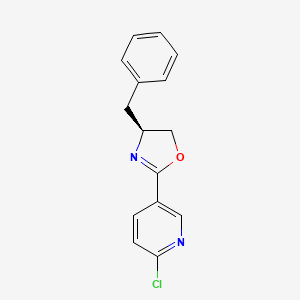
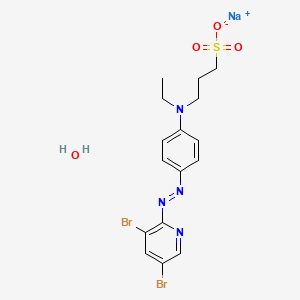
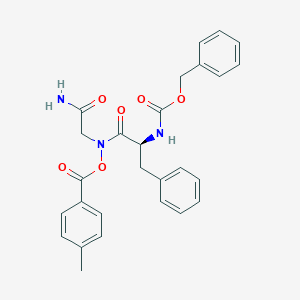
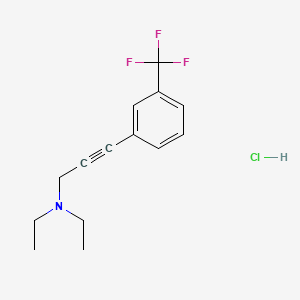
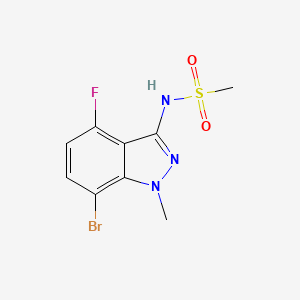
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
